Cellular Cholesteryl Ester Clearance Rate: 20:2 (11,14) CE vs. Monounsaturated and Saturated Analogs
In a controlled cellular clearance study using cultured rat hepatoma cells loaded with cholesterol-rich phospholipid dispersions, the addition of eicosadienoate (20:2) resulted in a cholesteryl ester clearance rate of approximately 34% over 12 hours, representing a two-fold increase compared to control conditions (approximately 17% clearance over 12 hours) [1]. The study demonstrated that cells exposed to either linoleic (18:2) or linolenic (18:3) acid hydrolyzed cholesteryl esters at a faster rate, but in contrast to findings with oleate (18:1) and eicosadienoate (20:2), the storage of cholesteryl esters in a liquid state under those conditions was attributable to the modified fatty acyl composition of the cholesteryl esters themselves [1].
| Evidence Dimension | Cellular cholesteryl ester clearance rate (% clearance in 12 hours) |
|---|---|
| Target Compound Data | Approximately 34% clearance in 12 hours |
| Comparator Or Baseline | Control (no fatty acid addition): approximately 17% clearance in 12 hours |
| Quantified Difference | Two-fold increase (34% vs. 17%) |
| Conditions | Cultured rat hepatoma cells induced to accumulate esterified cholesterol; eicosadienoate addition to loading medium; triglyceride content increased >7-fold |
Why This Matters
This quantitative difference in cellular clearance kinetics establishes that 20:2 (11,14) CE is not metabolically equivalent to other acyl chain variants, justifying its selection as a distinct molecular species for intracellular lipid trafficking and foam cell biology studies.
- [1] Glick, J. M., Adelman, S. J., & Phillips, M. C. (1984). Lipid composition and physical state effects on cellular cholesteryl ester clearance. Journal of Biological Chemistry, 259(22), 13844-13850. View Source
